9-Oxo-9H-xanthene-2-carboxylic acid

Catalog No.
S569162
CAS No.
40274-67-7
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxo-9H-xanthene-2-carboxylic acid

Generic xanthone or xanthene-2-carboxylic acid fail in key research applications: lacking the 2-COOH prevents TBTU-mediated coupling; lacking the 9-oxo eliminates 620 nm triplet absorption. SMolecule provides the exact 9-Oxo-9H-xanthene-2-carboxylic acid, enabling: • >99% ee chiral amide couplings for nerve conduction blockers • TTR kinetic stabilizer development via thyroxine-channel anchoring • Time-resolved photochemical probing using the 620 nm triplet absorption. Stock ready to ship.

CAS Number

40274-67-7

Product Name

9-Oxo-9H-xanthene-2-carboxylic acid

IUPAC Name

9-oxoxanthene-2-carboxylic acid

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17)

InChI Key

JNPRWSKMJDGYAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O

Synonyms

xanthone-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O

Purity

≥98%

Package Size

0.25 g, 1 g

9-Oxo-9H-xanthene-2-carboxylic acid (CAS: 40274-67-7), commonly referred to as xanthone-2-carboxylic acid, is a bifunctional heteroaromatic building block characterized by its rigid dibenzo-γ-pyrone core and a reactive carboxylic acid at the 2-position. In industrial and academic procurement, it is primarily sourced as an advanced precursor for synthesizing bioactive molecules, including transthyretin (TTR) kinetic stabilizers [1] and chiral nerve conduction blockers [2]. Its distinct photophysical profile, notably a stable triplet state, also makes it a valuable structural component in the design of photochemical probes and biradical model systems.

Research Fit

Substituting 9-oxo-9H-xanthene-2-carboxylic acid with unsubstituted xanthone or xanthene-2-carboxylic acid fails in both synthetic and photochemical workflows. Unsubstituted xanthone lacks the crucial 2-carboxylic acid handle required for high-yield TBTU-mediated amide couplings[1] and cannot effectively anchor into the thyroxine-binding channels of transthyretin (TTR) [2]. Conversely, xanthene-2-carboxylic acid lacks the 9-oxo moiety, which eliminates the intense 620 nm triplet-triplet absorption necessary for time-resolved photochemical probing[3]. Therefore, buyers must procure the exact 9-oxo-9H-xanthene-2-carboxylic acid structure to ensure both targeted chemical reactivity and specific photophysical properties.

Substitution Risk

Stereoretentive Amide Coupling

The 2-carboxylic acid moiety on the 9-oxo-9H-xanthene core allows for highly efficient coupling with enantiomerically pure amino alcohols. Using TBTU as a coupling reagent, derivatives of 9-oxo-9H-xanthene-2-carboxylic acid achieve coupling yields exceeding 97% with an enantiomeric excess (ee) of >99% [1]. In contrast, generic xanthone lacks this functional handle, requiring multi-step functionalization before derivatization is possible.

Evidence DimensionCoupling yield and enantiomeric excess
Target Compound Data>97% yield, >99% ee (via TBTU coupling)
Comparator Or BaselineUnsubstituted xanthone (0% direct coupling, requires pre-functionalization)
Quantified Difference>97% yield advantage in a single step
ConditionsTBTU coupling with chiral amino alcohols (e.g., valinol, leucinol)

Enables rapid, high-yield synthesis of chiral pharmaceutical libraries without loss of stereocenter integrity.

Distinct Triplet-Triplet Absorption

The presence of the 9-oxo group in 9-oxo-9H-xanthene-2-carboxylic acid provides a distinct photochemical profile compared to its reduced analog, xanthene-2-carboxylic acid. Time-resolved studies show that the xanthone (XO) chromophore exhibits an intense, broad triplet-triplet (T-T) absorption band at 620 nm with a lifetime of approximately 2 µs [1]. Xanthene-2-carboxylic acid lacks this specific 620 nm T-T absorption, making the 9-oxo derivative uniquely suited as a selective probe in biradical magnetic field effect (MFE) studies.

Evidence DimensionTriplet-triplet (T-T) absorption wavelength and lifetime
Target Compound DataIntense absorption at 620 nm, ~2 µs lifetime
Comparator Or BaselineXanthene-2-carboxylic acid (lacks 620 nm T-T absorption)
Quantified DifferencePresence vs. absence of the 620 nm T-T absorption band
ConditionsTransient absorption spectroscopy in acetonitrile

Allows researchers to selectively excite and monitor the xanthone end of a biradical chain without spectral overlap from other chromophores.

TTR Tetramer Stabilization

9-Oxo-9H-xanthene-2-carboxylic acid serves as the foundational scaffold for developing transthyretin (TTR) kinetic stabilizers. When halogenated or methylated, the scaffold demonstrates strong inhibitory activity against TTR amyloid aggregation that is quantitatively comparable to the FDA-approved clinical baseline, diflunisal [1]. The 2-carboxylic acid group is critical for anchoring the molecule in the thyroxine-binding channel, a feature absent in plain xanthone.

Evidence DimensionTTR amyloid aggregation inhibition potential
Target Compound DataXanthone-2-carboxylic acid derivatives (strong inhibition, comparable to diflunisal)
Comparator Or BaselineDiflunisal (clinical baseline)
Quantified DifferenceEquivalent stabilization efficacy when appropriately substituted
ConditionsIn vitro acid-mediated TTR aggregation assay

Validates the procurement of this specific carboxylic acid scaffold for drug discovery programs targeting TTR amyloidosis.

Evidence Figures

Chiral Nerve Conduction Blockers

Due to its reactive 2-carboxylic acid group, 9-oxo-9H-xanthene-2-carboxylic acid is a highly efficient precursor for synthesizing chiral xanthone derivatives. It readily undergoes TBTU-mediated coupling with enantiomerically pure amino alcohols, maintaining >99% ee, which is critical for developing targeted nerve conduction blockers [1].

TTR Amyloidosis Inhibitors

The compound serves as a highly effective baseline scaffold for creating kinetic stabilizers of the transthyretin (TTR) tetramer. Its ability to anchor into the thyroxine-binding channel allows downstream halogenated derivatives to achieve amyloid inhibition comparable to clinical standards like diflunisal [2].

Photochemical Probes and Biradical Studies

In materials science and photochemistry, the intense 620 nm triplet-triplet absorption of the 9-oxo-9H-xanthene core makes it a preferred choice over xanthene derivatives for studying magnetic field effects (MFE) on biradicals. It enables precise time-resolved monitoring of intramolecular photoreactions [3].

Antiallergic Sulfoximides

The scaffold is utilized in the synthesis of 7-(S-methylsulfonimidoyl)xanthone-2-carboxylic acids, where the core structure provides the essential framework for enhancing antiallergic activity, outperforming standard non-carboxylated xanthones in passive cutaneous anaphylaxis screens[4].

Application Fit

XLogP3

3.1

LogP

3.12 (LogP)

Other CAS

40274-67-7

Wikipedia

Xanthone-2-carboxylic acid

Explore Compound Types